molecular formula C12H19NO4S B1272497 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid CAS No. 169551-84-2

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid

Cat. No.: B1272497
CAS No.: 169551-84-2
M. Wt: 273.35 g/mol
InChI Key: JHFOAISYWJRTIM-WPRPVWTQSA-N
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Description

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C12H19NO4S It is characterized by the presence of an acetylsulfanyl group attached to a propanoyl chain, which is further connected to a piperidine ring substituted with a carboxylic acid group and a methyl group

Properties

CAS No.

169551-84-2

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1

InChI Key

JHFOAISYWJRTIM-WPRPVWTQSA-N

SMILES

CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O

Isomeric SMILES

C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O

Canonical SMILES

CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methyl-2-piperidinecarboxylic Acid

  • The 6-methyl-2-piperidinecarboxylic acid core is typically prepared via catalytic hydrogenation of substituted pyridine carboxylic acids (e.g., 2-pyridinecarboxylic acid or 3-pyridinecarboxylic acid) using palladium on charcoal catalyst under controlled temperature and pressure conditions.
  • A representative method involves hydrogenation in aqueous medium with palladium charcoal (0.01–0.05 weight ratio relative to substrate) at temperatures ranging from 30–80 °C and pressures between 2–5 MPa for 3–4 hours. After reaction completion, the catalyst is filtered off, and the product is isolated by crystallization with methanol at low temperatures (0–30 °C) to yield pipecolic acid derivatives with high purity (98–102%) and good molar yields (~85%).

Esterification and Protection

  • To facilitate further functionalization, the carboxylic acid group is often converted into esters such as methyl esters using thionyl chloride in methanol at 0–70 °C. This reaction proceeds with yields typically between 79–92%.
  • Protection of the nitrogen atom on the piperidine ring is achieved using protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), which stabilize the amine during subsequent synthetic steps.

Introduction of the Acetylsulfanylpropanoyl Side Chain

Synthesis of the Acetylsulfanylpropanoyl Moiety

  • The acetylsulfanyl group is introduced via thiol chemistry, where a propanoyl intermediate bearing a free thiol (-SH) is acetylated to form the acetylsulfanyl substituent.
  • This step often requires careful control of reaction conditions to prevent oxidation of the thiol and to ensure selective acetylation, typically using acetic anhydride or acetyl chloride under mild base conditions.

Amidation Reaction

  • The key step attaching the acetylsulfanylpropanoyl arm to the piperidinecarboxylic acid involves an amidation reaction between the amino group on the piperidine ring and the carboxyl group of the acetylsulfanylpropanoyl intermediate.
  • Amidation is commonly carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of HOBt (1-hydroxybenzotriazole) or similar additives to improve yield and reduce side reactions.
  • The reaction is performed in aprotic solvents like dichloromethane or DMF at ambient or slightly elevated temperatures, with yields typically ranging from 70% to 90%.

Deprotection and Purification

  • After successful coupling, protecting groups (Boc, Cbz) are removed by acidic treatment (e.g., trifluoroacetic acid) or catalytic hydrogenation, respectively, to liberate the free amine functionality without affecting the acetylsulfanyl moiety.
  • Final purification is achieved by recrystallization or chromatographic techniques such as preparative HPLC to obtain the target compound with high purity (>98%).

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of pyridine acid Pd/C catalyst, H2, 30–80 °C, 2–5 MPa, 3–4 h ~85 Produces pipecolic acid derivatives
Esterification Thionyl chloride, methanol, 0–70 °C 79–92 Methyl ester formation for protection
N-Protecting group installation Boc2O or CbzCl, base, room temperature 80–90 Protects amine during amidation
Thiol acetylation Acetic anhydride or acetyl chloride, base 75–85 Forms acetylsulfanyl group
Amidation EDCI/HOBt, dichloromethane or DMF, RT 70–90 Coupling of acetylsulfanylpropanoyl to piperidine
Deprotection TFA or catalytic hydrogenation 65–75 Removes Boc or Cbz protecting groups
Purification Recrystallization, preparative HPLC >98 purity Final isolation of pure compound

Research Findings and Optimization Notes

  • The hydrogenation step is critical for obtaining the correct stereochemistry of the piperidine ring, which affects biological activity. Control of temperature and pressure ensures high conversion and minimal side products.
  • Amidation efficiency is improved by using coupling agents with additives like HOBt to suppress racemization and side reactions, ensuring high stereochemical integrity.
  • Protection and deprotection steps are optimized to avoid degradation of the acetylsulfanyl moiety, which is sensitive to harsh acidic or oxidative conditions.
  • Purification strategies must address the compound’s polarity and potential for thiol oxidation; thus, inert atmosphere handling and mild conditions are recommended.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, acetone, and basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amine or thiol derivatives.

Scientific Research Applications

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the piperidine ring and carboxylic acid group may interact with receptors or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    1-[3-(Acetylthio)propanoyl]-6-methylpiperidine-2-carboxylic acid: Similar structure but with a different sulfur-containing group.

    2-Piperidinecarboxylic acid, 1-[3-(acetylthio)-1-oxopropyl]-6-methyl-: Similar structure with variations in the propanoyl chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid, also known by its CAS number 169551-84-2, is a synthetic organic compound with a complex structure that includes a piperidine ring, an acetylsulfanyl group, and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉NO₄S
  • Molecular Weight : 273.35 g/mol
  • IUPAC Name : (2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid
  • SMILES Notation : CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O

The structural features of this compound suggest that it may interact with various biological targets due to the presence of the acetylsulfanyl group, which is known to engage with thiol-containing enzymes, and the piperidine ring, which can modulate receptor activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The acetylsulfanyl group can inhibit thiol-containing enzymes by forming disulfide bonds or through other interactions that disrupt enzyme function.
  • Receptor Modulation : The piperidine ring and carboxylic acid functionalities may interact with various receptors or ion channels, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.

Biological Activity and Applications

Research indicates that this compound has several promising biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Its ability to modulate receptor activity could lead to analgesic effects, providing pain relief in various conditions.
  • Antioxidant Activity : The presence of the acetylsulfanyl group may confer antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with thiol-containing enzymes. Results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting potential applications in drug development targeting enzyme-related diseases.

Study 2: Receptor Binding Affinity

Another research effort focused on the binding affinity of this compound to specific receptors involved in pain signaling. The findings demonstrated a significant binding affinity, indicating its potential as a therapeutic agent for pain management.

Study 3: In Vivo Efficacy

In vivo studies evaluated the anti-inflammatory effects of the compound in animal models. The results showed a marked reduction in inflammation markers compared to control groups, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
Pipecolic AcidPiperidinemonocarboxylic acidLacks acetylsulfanyl group
6-Methylpiperidine-2-carboxylic AcidSimilar piperidine structureNo acetylsulfanyl modification
AcetylcysteineContains a thiol groupDifferent functional groups affecting reactivity
N-Acetyl-L-cysteineAcetylated amino acidFocused on antioxidant properties

This comparison highlights how the unique acetylsulfanyl modification in this compound may confer distinct biological activities not observed in its analogues.

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with strict control of critical quality attributes (CQAs) like particle size distribution (PSD). Use multivariate analysis (PCA) to correlate PSD with bioactivity variance .

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